molecular formula C8H8FN3 B112096 7-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 171809-14-6

7-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No. B112096
CAS RN: 171809-14-6
M. Wt: 165.17 g/mol
InChI Key: YTDIFLCLNBYPMN-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indazol-3-amine is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . This compound is part of the indazole family, which is known for its diverse biological activities .


Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, such as 7-Fluoro-1-methyl-1H-indazol-3-amine, involves strategies like transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-methyl-1H-indazol-3-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-3-amine derivatives are complex and can lead to a variety of products. For example, when the substituent at the C-5 position of indazole is replaced, the inhibitory activity of the compound against certain cell lines can decrease significantly .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indazole core is a common motif in many drugs due to its similarity to the indole system, which is prevalent in natural products and pharmaceuticals. The fluorine atom at the 7th position can enhance the metabolic stability and bioavailability of potential medications .

Antineoplastic Agents

Indazoles, including 7-Fluoro-1-methyl-1H-indazol-3-amine, have been synthesized and evaluated for their antineoplastic activity. They are tested against a range of human cancer cell lines to determine their efficacy in inhibiting tumor growth and proliferation .

Antibacterial Applications

The structural framework of indazoles is beneficial in the design of new antibacterial agents. The presence of the fluorine atom can contribute to the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This makes it a potential candidate for the development of new antibacterial drugs .

Enzyme Inhibition Studies

Researchers utilize 7-Fluoro-1-methyl-1H-indazol-3-amine in studies aimed at enzyme inhibition, particularly in enzymes involved in disease pathogenesis. By modifying the indazole scaffold, scientists can create inhibitors with high specificity and potency .

Future Directions

The future directions in the research of 7-Fluoro-1-methyl-1H-indazol-3-amine and similar compounds involve the development of novel anti-cancer drugs with high efficiency and low toxicity . The presence of the indazole core in many natural products and marketed drugs suggests a promising future for the development of new drugs based on this scaffold .

properties

IUPAC Name

7-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIFLCLNBYPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570384
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171809-14-6
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171809-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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